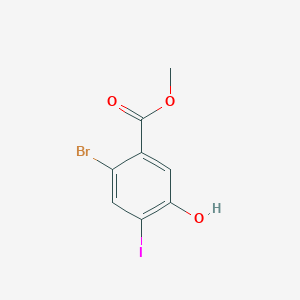
Methyl 2-bromo-5-hydroxy-4-iodobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-5-hydroxy-4-iodobenzoate typically involves the esterification of 2-bromo-5-hydroxy-4-iodobenzoic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete esterification, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, resulting in the formation of a simpler benzoate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler benzoate derivatives without halogens.
Scientific Research Applications
Methyl 2-bromo-5-hydroxy-4-iodobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-hydroxy-4-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-iodobenzoate
- Methyl 2-hydroxy-4-iodobenzoate
- Methyl 4-iodosalicylate
Uniqueness
Methyl 2-bromo-5-hydroxy-4-iodobenzoate is unique due to the presence of both bromine and iodine atoms along with a hydroxyl group on the benzoate structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6BrIO3 |
|---|---|
Molecular Weight |
356.94 g/mol |
IUPAC Name |
methyl 2-bromo-5-hydroxy-4-iodobenzoate |
InChI |
InChI=1S/C8H6BrIO3/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3,11H,1H3 |
InChI Key |
XPKQEIXOTNZOQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















